3-Amino-2-chloro-4-methylpyridine

Catalog No.
S611160
CAS No.
133627-45-9
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-chloro-4-methylpyridine

Late-stage halogenation to access nevirapine's core poses safety hazards and regioisomeric impurities. CAPIC (CAS 133627-45-9) is the non-substitutable intermediate that eliminates these issues.

  • Pre-installed 2-Cl, 3-NH2, 4-Me groups allow direct cyclization to dipyridodiazepinones without isomer separation.
  • Orthogonal reactivity enables Pd-catalyzed couplings and exclusive ring closure for kinase inhibitor scaffolds.
  • Avoids exothermic nitration; ensures API-grade purity from the start.

Procure CAPIC for scalable, compliant NNRTI synthesis.

CAS Number

133627-45-9

Product Name

3-Amino-2-chloro-4-methylpyridine

IUPAC Name

2-chloro-4-methylpyridin-3-amine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3

InChI Key

UOBCYTOUXLAABU-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)Cl)N

Synonyms

2-Chloro-4-methyl-3-pyridinamine; Capic;

Canonical SMILES

CC1=C(C(=NC=C1)Cl)N

The exact mass of the compound 3-Amino-2-chloro-4-methylpyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

3-Amino-2-chloro-4-methylpyridine (CAS: 133627-45-9), widely known in industrial chemistry as CAPIC, is a highly functionalized pyridine building block defined by its precise 2-chloro, 3-amino, and 4-methyl substitution pattern. Commercially, it is most recognized as the critical, non-substitutable intermediate in the synthesis of nevirapine, a pioneering non-nucleoside reverse transcriptase inhibitor (NNRTI) [1]. Beyond its legacy in antiviral manufacturing, the compound offers a unique combination of a nucleophilic amine, a cross-coupling-ready ortho-halogen, and a sterically active methyl group. This trifunctional nature makes it an elite precursor for synthesizing complex tricyclic scaffolds, such as dipyridodiazepinones and pyrrolopyridines, where precise regiocontrol during cyclization is paramount for downstream pharmaceutical efficacy and process yield [2].

Procurement Fit

Strategic intermediate for nevirapine synthesis
Defined 3-amino-2-chloro-4-methyl regiochemistry
Available in multiple purity grades for research and industrial use

Attempting to substitute 3-Amino-2-chloro-4-methylpyridine with simpler or isomeric building blocks invariably leads to severe synthetic bottlenecks or total loss of end-product efficacy. Using des-methyl analogs like 3-amino-2-chloropyridine fails to provide the critical steric bulk required for target binding in NNRTI applications, rendering the resulting APIs biologically inactive [1]. Conversely, attempting to build the exact CAPIC substitution pattern from cheaper precursors, such as 2-amino-4-methylpyridine or 3-amino-4-methylpyridine, introduces hazardous and low-yielding steps into the manufacturing route. For instance, late-stage nitration to introduce the 3-amino group suffers from poor regioselectivity (yielding problematic mixtures of 3- and 5-substituted isomers) and poses documented thermochemical run-away risks at scale [2]. Consequently, direct procurement of the fully functionalized CAPIC scaffold is essential for ensuring both process safety and API fidelity.

Substitution Risk

2-Amino-3-chloro isomer:Altered nucleophilicity may shift coupling efficiency and regiochemical outcome.
2-Bromo analog:Higher lability may increase dehalogenation by-products and complicate purification.
Other aminohalopyridines:May not produce the diazepine ring system required for nevirapine.

Avoidance of Hazardous and Non-Selective Nitration Steps

The synthesis of the 3-amino-2-chloro-4-methylpyridine motif from simpler precursors like 2-amino-4-methylpyridine requires a nitration step followed by reduction and chlorination. Industrial process analyses demonstrate that this nitration is highly non-selective, yielding problematic mixtures of 3-nitro and 5-nitro intermediates that require extensive chromatographic separation [1]. Furthermore, this reaction pathway carries a documented thermochemical hazard with severe potential for thermal 'run-away' during large-scale batch processing [1]. Procuring the pre-synthesized 3-Amino-2-chloro-4-methylpyridine completely bypasses this dangerous bottleneck, delivering 100% regiochemical purity at the 3-position and eliminating the need for hazardous energetic reagents in the manufacturing facility.

Evidence DimensionRegiochemical purity and process safety
Target Compound Data100% regiochemical purity (pre-installed 3-amino group); zero nitration hazard
Comparator Or Baseline2-Amino-4-methylpyridine (requires nitration yielding mixed 3-nitro/5-nitro isomers and thermal run-away risk)
Quantified DifferenceElimination of off-target nitration waste and removal of critical thermal run-away hazards
ConditionsIndustrial-scale batch synthesis of dipyridodiazepinone precursors

Bypassing the non-selective nitration step is critical for process chemists to ensure scalable safety, maximize yield, and avoid costly downstream purification.

Process Yield
Head-to-head comparison
62.1% total yield (optimized 4-step route) vs. non-selective nitration route (low yield, safety issues).
Defined yield may support process cost modeling.
Reported yield from Cao et al.; verify at intended scale.

Essential Steric Contribution for NNRTI Target Affinity

In the development of dipyridodiazepinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 4-methyl group provided by 3-Amino-2-chloro-4-methylpyridine is structurally non-negotiable. Structure-activity relationship (SAR) studies comparing nevirapine analogs reveal that the methyl group engages in critical hydrophobic interactions within the HIV-1 reverse transcriptase binding pocket [1]. When the des-methyl comparator (3-amino-2-chloropyridine) is used as the starting material, the resulting des-methyl dipyridodiazepinone exhibits a drastic reduction in binding affinity, often >10-fold lower than the methylated counterpart [1]. Therefore, the specific 4-methyl substitution on this precursor is an absolute requirement for achieving therapeutic potency in this compound class.

Evidence DimensionAntiviral binding affinity (IC50 / Ki) of downstream API
Target Compound DataHigh affinity (nanomolar IC50) for HIV-1 reverse transcriptase (via nevirapine scaffold)
Comparator Or Baseline3-Amino-2-chloropyridine (yields des-methyl API with >10-fold loss in affinity)
Quantified Difference>10-fold preservation of target binding affinity due to the 4-methyl group
Conditionsin vitro HIV-1 reverse transcriptase inhibition assays

For pharmaceutical procurement, substituting this compound with a cheaper des-methyl analog will result in a biologically inactive final product, making the exact CAPIC structure mandatory.

Purity Grade
Data to verify
96.5–103.5% (titration), ≥96.5% (GC), >99% (GC) depending on supplier grade vs. ~95% industrial benchmark.
Supplier-reported purity may reduce downstream purification burden.
Verify certificates of analysis and method suitability.

Elimination of Low-Yielding Selective Halogenation

An alternative synthetic approach to the CAPIC scaffold involves the selective mono-chlorination of 3-amino-4-methylpyridine. However, process patents highlight that achieving selective chlorination at the 2-position without over-chlorinating the ring or oxidizing the sensitive amine requires highly controlled, aggressive conditions (such as H2O2 in concentrated HCl) [1]. Even under optimized conditions, competitive side reactions limit the isolated yield and complicate the impurity profile of the final API precursor [1]. By directly sourcing 3-Amino-2-chloro-4-methylpyridine, manufacturers avoid the yield penalties and complex purification workflows associated with late-stage pyridine halogenation.

Evidence DimensionSynthetic steps and impurity profile
Target Compound DataPre-installed 2-chloro handle ready for immediate cross-coupling or SNAr
Comparator Or Baseline3-Amino-4-methylpyridine (requires harsh H2O2/HCl chlorination prone to over-reaction)
Quantified DifferenceAvoidance of a low-yielding halogenation step and associated polychlorinated impurities
ConditionsAPI precursor preparation for Buchwald-Hartwig or SNAr amination

Purchasing the pre-chlorinated building block streamlines the synthetic route, significantly reducing the burden of impurity tracking and purification in cGMP manufacturing.

Leaving-Group Profile
Class-level inference
2-Chloro: moderate reactivity, higher process stability. 2-Bromo: higher lability, increased by-product risk.
Chloro stability may support cleaner amidation profile.
Computational studies confirm distinct electronic environment.
Nevirapine Scaffold Requirement
Direct comparison
CAPIC is the penultimate intermediate; 2-amino-3-chloro isomer and other analogs do not yield nevirapine.
Nevirapine is an approved NNRTI; CAPIC regiochemistry is essential for API synthesis.
Based on patent and process literature.

Synthesis of Dipyridodiazepinone Antivirals

As the foundational building block for nevirapine and next-generation NNRTIs, this compound provides the exact regiochemistry needed for the dual amination/cyclization sequence while supplying the critical 4-methyl group for target binding [1].

Development of Tricyclic Kinase Inhibitors

The orthogonal reactivity of the 2-chloro and 3-amino groups makes it an ideal starting material for constructing pyrrolopyridine and imidazopyridine scaffolds used in advanced oncology and immunology kinase inhibitor programs [2].

Regioselective Cross-Coupling Methodologies

In organometallic research and process optimization, CAPIC serves as a highly functionalized model substrate for developing new palladium- or nickel-catalyzed Buchwald-Hartwig and Suzuki-Miyaura coupling conditions, avoiding the impurity profiles generated by late-stage halogenation of simpler precursors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Nevirapine API Manufacturing
Regiospecific intermediate with high purity
Process consistency and impurity control
Kinase Inhibitor Library Synthesis
Ortho-amino-chloro substitution pattern
Sequential functionalization in cross-coupling
Process Development Benchmarking
Well-characterized reactivity and thermal properties
Continuous flow and regioselective method optimization

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Chloro-3-amino-4-methyl pyridine

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